molecular formula C20H24FN5O2 B5616237 N-[(1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}piperidin-3-yl)methyl]-4-fluorobenzamide

N-[(1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}piperidin-3-yl)methyl]-4-fluorobenzamide

Cat. No. B5616237
M. Wt: 385.4 g/mol
InChI Key: OPGNLOOHIHFEDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[(1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}piperidin-3-yl)methyl]-4-fluorobenzamide involves multiple steps, including condensation, fluorination, and other chemical reactions. The synthesis pathway typically starts from simpler precursors, progressing through a series of chemical transformations to obtain the final compound. Each step requires specific reagents and conditions, aiming for optimal yields and purities (Umehara et al., 2009; Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of N-[(1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}piperidin-3-yl)methyl]-4-fluorobenzamide is characterized by its pyrimidine and benzamide moieties, contributing to its chemical behavior and biological activity. The structure is stabilized by various intramolecular interactions and exhibits distinct electronic properties. Structural analysis, often involving X-ray crystallography or NMR, provides insights into the compound's conformation and reactivity (Huang et al., 2020).

Chemical Reactions and Properties

N-[(1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}piperidin-3-yl)methyl]-4-fluorobenzamide can undergo various chemical reactions, reflective of its functional groups. It may participate in condensation reactions, nucleophilic substitutions, and other typical organic transformations. These reactions can alter the compound's structure and consequently its biological activity (Zhang et al., 2009).

properties

IUPAC Name

N-[[1-[2-(ethylamino)pyrimidine-5-carbonyl]piperidin-3-yl]methyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O2/c1-2-22-20-24-11-16(12-25-20)19(28)26-9-3-4-14(13-26)10-23-18(27)15-5-7-17(21)8-6-15/h5-8,11-12,14H,2-4,9-10,13H2,1H3,(H,23,27)(H,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGNLOOHIHFEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C(=O)N2CCCC(C2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}piperidin-3-yl)methyl]-4-fluorobenzamide

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